

# Spectroscopic Profile of Methyl 2-hexenoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 2-hexenoate

Cat. No.: B1584480

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Introduction: **Methyl 2-hexenoate** ( $C_7H_{12}O_2$ ) is an unsaturated ester with applications in the flavor and fragrance industry, as well as a potential building block in organic synthesis. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Methyl 2-hexenoate**, tailored for researchers, scientists, and professionals in drug development.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for trans-**Methyl 2-hexenoate**.

### Table 1: $^1H$ NMR Spectroscopic Data ( $CDCl_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
6.95	dt	15.6, 7.0	1H	H-3
5.81	dt	15.6, 1.5	1H	H-2
3.72	s	-	3H	O-CH <sub>3</sub>
2.20	qd	7.3, 1.5	2H	H-4
1.48	sextet	7.4	2H	H-5
0.92	t	7.4	3H	H-6

**Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ ) ppm	Carbon Atom Assignment
166.9	C-1 (C=O)
149.3	C-3
121.3	C-2
51.2	O-CH <sub>3</sub>
34.7	C-4
21.2	C-5
13.6	C-6

**Table 3: IR Spectroscopic Data (Neat)**

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
2961	C-H stretch (alkane)
2875	C-H stretch (alkane)
1726	C=O stretch (ester)
1657	C=C stretch (alkene)
1437	C-H bend (methyl)
1271	C-O stretch (ester)
1173	C-O stretch (ester)
982	=C-H bend (trans alkene)

**Table 4: Mass Spectrometry Data (EI-MS)**

m/z	Relative Intensity (%)	Proposed Fragment
128	15	[M] <sup>+</sup> (Molecular Ion)
97	45	[M - OCH <sub>3</sub> ] <sup>+</sup>
85	100	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> or McLafferty rearrangement
69	50	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
55	80	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	75	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A solution of **Methyl 2-hexenoate** is prepared by dissolving approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent, commonly chloroform-d ( $\text{CDCl}_3$ ), containing 1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.
- **$^1\text{H}$  NMR Acquisition:** Proton NMR spectra are typically acquired with a  $90^\circ$  pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is used.

#### Infrared (IR) Spectroscopy:

- **Sample Preparation:** For a liquid sample like **Methyl 2-hexenoate**, the spectrum is typically recorded as a neat thin film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** The spectrum is typically recorded in the mid-infrared range ( $4000\text{-}400\text{ cm}^{-1}$ ) with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

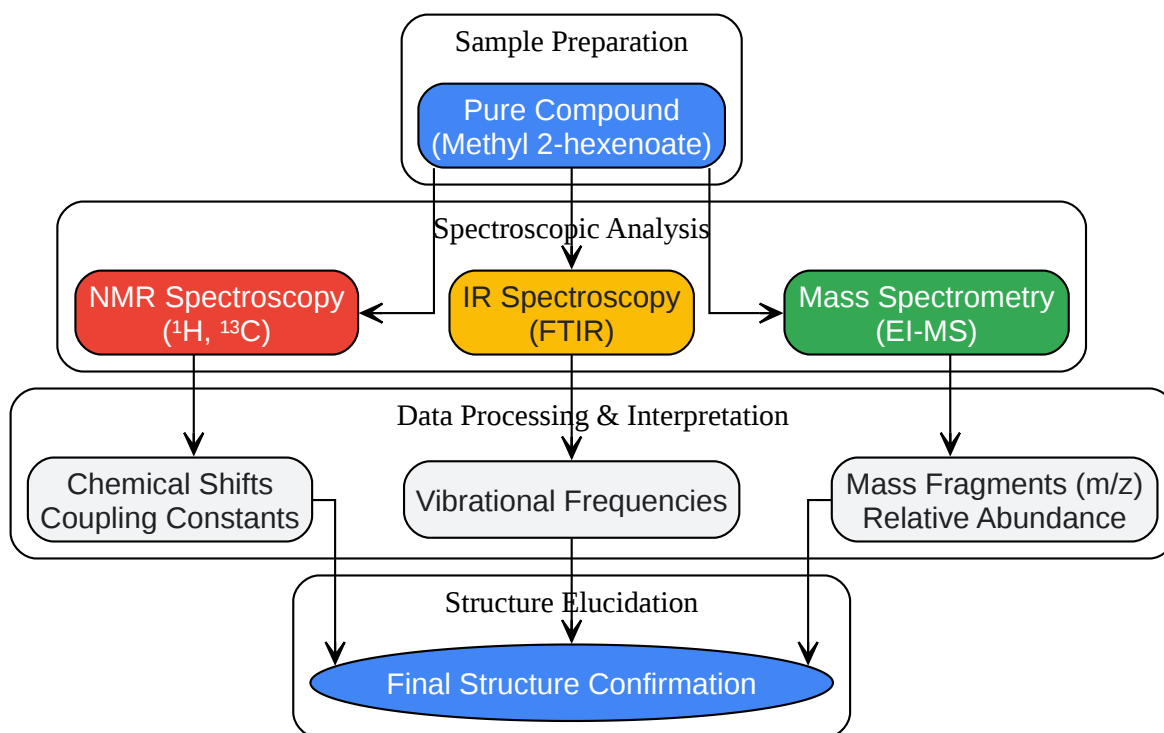
#### Mass Spectrometry (MS):

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before ionization.
- **Ionization:** Electron Impact (EI) ionization is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

- Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each fragment, generating the mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like **Methyl 2-hexenoate**.



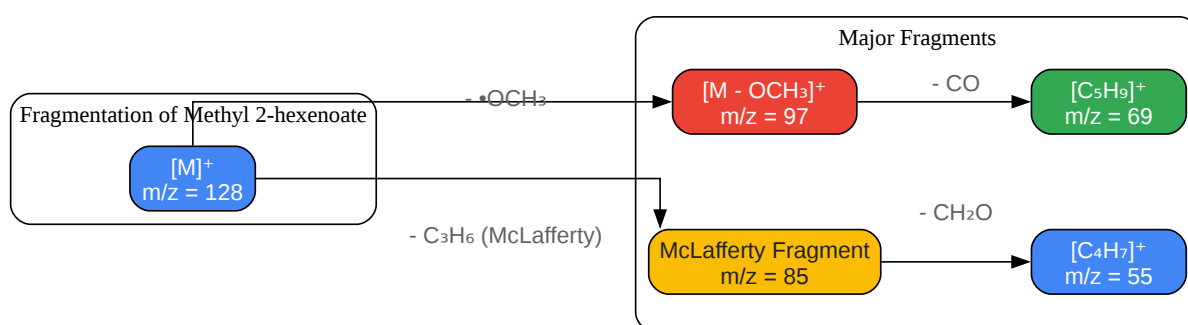
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Spectroscopic analysis workflow.

## Mass Spectrometry Fragmentation Pattern

The fragmentation of **Methyl 2-hexenoate** in an EI-MS is a key tool for its structural identification. The molecular ion ( $[M]^+$ ) is observed at  $m/z$  128. The base peak at  $m/z$  85 can be attributed to a McLafferty rearrangement, a characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen and elimination of a neutral alkene. Another significant fragmentation pathway is the loss of the methoxy group ( $-OCH_3$ ) to give a fragment at  $m/z$  97. Other prominent peaks arise from further fragmentation of the carbon chain.

The following diagram illustrates the primary fragmentation pathways.



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